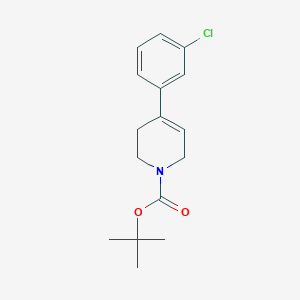![molecular formula C9H8O3S B13886947 4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with methylthiol-containing reagents . The reaction conditions often include the use of solvents such as acetone, ethyl acetate, and ethanol to achieve high yields . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
化学反応の分析
4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function . These interactions can affect various cellular processes and pathways, contributing to its biological activity.
類似化合物との比較
4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde can be compared with other similar compounds, such as:
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
Benzo[d][1,3]dioxole-5-carbaldehyde: This compound lacks the methylthio group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications .
特性
分子式 |
C9H8O3S |
|---|---|
分子量 |
196.22 g/mol |
IUPAC名 |
4-methylsulfanyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3S/c1-13-9-6(4-10)2-3-7-8(9)12-5-11-7/h2-4H,5H2,1H3 |
InChIキー |
OKLTUYUGVOQAMN-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC2=C1OCO2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


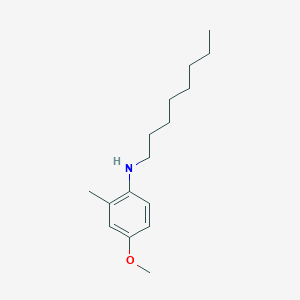
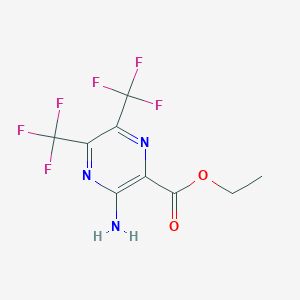
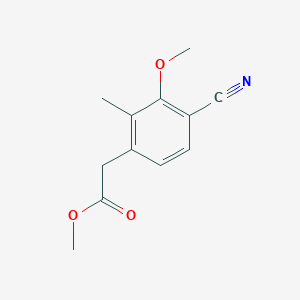
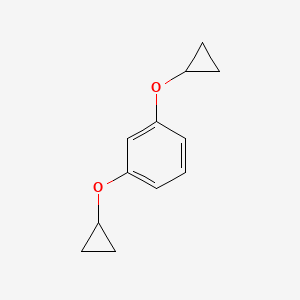

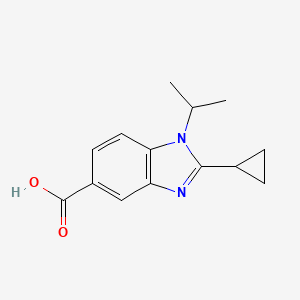
![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid](/img/structure/B13886920.png)
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
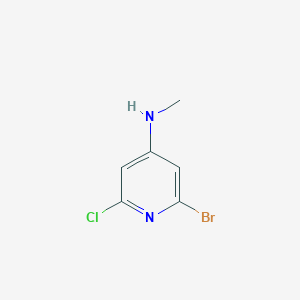
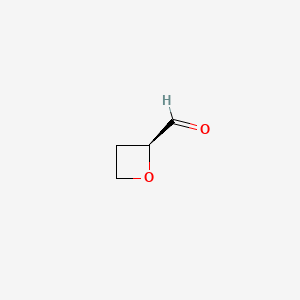
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)

![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)
